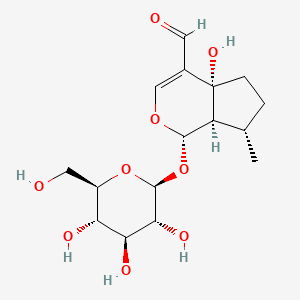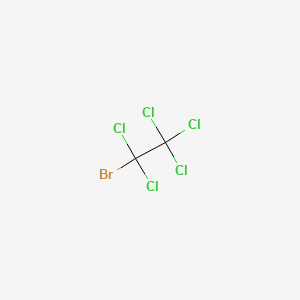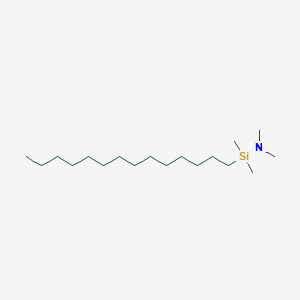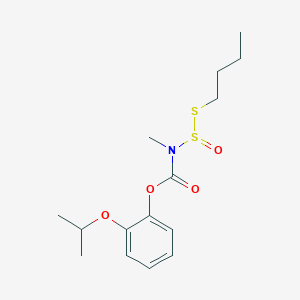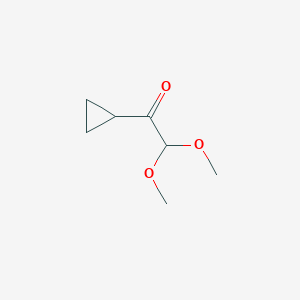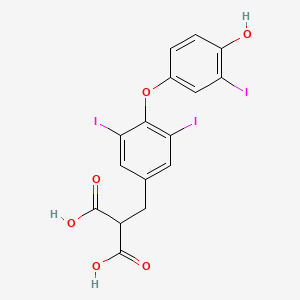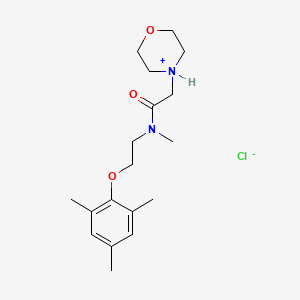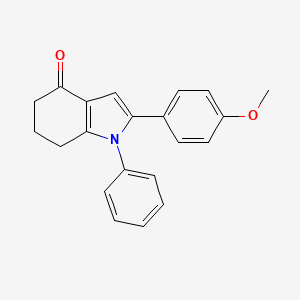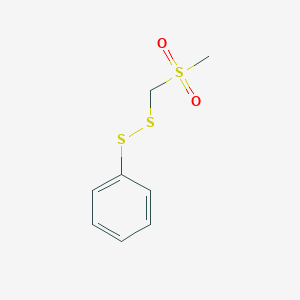
Disulfide, (methylsulfonyl)methyl phenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of disulfide, (methylsulfonyl)methyl phenyl typically involves the reaction of thiols with oxidizing agents. One common method is the oxidation of methylsulfonylmethyl thiol with hydrogen peroxide or iodine in the presence of a base. The reaction proceeds as follows:
2CH3SO2CH2SH+H2O2→CH3SO2CH2S-SCH2SO2CH3+2H2O
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through continuous flow processes where thiols are oxidized using air or oxygen in the presence of a catalyst. This method ensures high yield and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form sulfoxides and sulfones.
Reduction: It can be reduced back to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions where the disulfide bond is cleaved, and new bonds are formed.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, nucleophiles.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols.
Substitution Products: Various substituted disulfides.
Aplicaciones Científicas De Investigación
Disulfide, (methylsulfonyl)methyl phenyl has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of disulfide bonds in complex molecules.
Biology: Studied for its role in redox biology and its potential as a redox-active compound in cellular processes.
Medicine: Investigated for its potential therapeutic applications, including as an antioxidant and in drug delivery systems.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mecanismo De Acción
The mechanism of action of disulfide, (methylsulfonyl)methyl phenyl involves the formation and cleavage of disulfide bonds. In biological systems, it can interact with thiol-containing proteins, leading to the formation of disulfide bridges that affect protein structure and function. This interaction is crucial in redox signaling and cellular homeostasis.
Comparación Con Compuestos Similares
Diphenyl disulfide: Similar in structure but lacks the methylsulfonyl group.
Dimethyl disulfide: Contains two methyl groups instead of a phenyl and a methylsulfonyl group.
Methyl phenyl sulfide: Contains a single sulfur atom instead of a disulfide bond.
Propiedades
Número CAS |
75748-48-0 |
|---|---|
Fórmula molecular |
C8H10O2S3 |
Peso molecular |
234.4 g/mol |
Nombre IUPAC |
(methylsulfonylmethyldisulfanyl)benzene |
InChI |
InChI=1S/C8H10O2S3/c1-13(9,10)7-11-12-8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
Clave InChI |
XBNVKBSKFOJQOK-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)CSSC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,6-Dimethylpyrimidin-4-yl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B14437357.png)


